molecular formula C40H33N3O3 B12057757 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate

Cat. No.: B12057757
M. Wt: 603.7 g/mol
InChI Key: ROOFGURZZHRWCU-XIFFEERXSA-N
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Description

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate: , also known by its CAS number 160948-81-2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction between 9H-fluoren-9-ylmethanol and (2S)-tert-butoxycarbonyl-3-hydroxy-1-butanone . The latter is derived from (2S)-tert-butoxycarbonyl-3-hydroxybutanoic acid . The reaction proceeds under suitable conditions to form the desired carbamate.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbamate group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is feasible.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, for reduction and for carbamate formation.

    Major Products: The primary product is the carbamate itself, but derivatives may form during reactions.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Fluorescent Probes: Its fluorene moiety makes it useful in fluorescent labeling experiments.

Biology and Medicine::

    Drug Development: The compound’s unique structure may inspire drug design.

    Biological Studies: It can serve as a probe for studying cellular processes.

Industry::

    Materials Science: Its properties may find applications in materials, coatings, or sensors.

Mechanism of Action

The exact mechanism remains an active area of research. its carbamate functionality suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar carbamate or fluorene moieties include:

    9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: .

    (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: .

    9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: .

Properties

Molecular Formula

C40H33N3O3

Molecular Weight

603.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate

InChI

InChI=1S/C40H33N3O3/c44-26-33(42-39(45)46-27-38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38)24-32-25-43(28-41-32)40(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,25-26,28,33,38H,24,27H2,(H,42,45)/t33-/m0/s1

InChI Key

ROOFGURZZHRWCU-XIFFEERXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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